molecular formula C20H21Cl3FN3O B14194689 4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide CAS No. 923024-90-2

4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide

Cat. No.: B14194689
CAS No.: 923024-90-2
M. Wt: 444.8 g/mol
InChI Key: DCGMAIJUGRBTDA-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-fluorophenyl group and a butanamide chain linked to a 3,4,5-trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and trichlorophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

923024-90-2

Molecular Formula

C20H21Cl3FN3O

Molecular Weight

444.8 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide

InChI

InChI=1S/C20H21Cl3FN3O/c21-17-12-15(13-18(22)20(17)23)25-19(28)2-1-7-26-8-10-27(11-9-26)16-5-3-14(24)4-6-16/h3-6,12-13H,1-2,7-11H2,(H,25,28)

InChI Key

DCGMAIJUGRBTDA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(=O)NC2=CC(=C(C(=C2)Cl)Cl)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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